

Application Notes and Protocols for QNZ (EVP4593) in Cell Culture

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| Compound of Interest | | |
|----------------------|----------|-----------|
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Introduction

QNZ, also known as EVP4593 (4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine), is a potent and widely utilized quinazoline-derived compound in cell biology research.[1][2] Initially synthesized as a selective inhibitor of the Nuclear Factor kappa B (NF-κB) signaling pathway, it demonstrates inhibitory effects at nanomolar concentrations.[2][3] Subsequent research has revealed that its mechanism of action is multifaceted, also involving the inhibition of store-operated calcium entry (SOCE) and mitochondrial complex I.[1][2][4] These characteristics make QNZ a valuable tool for studying cellular processes such as inflammation, apoptosis, cell proliferation, and neurodegeneration.[1][5]

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to using **QNZ** in cell culture, including its mechanism of action, quantitative data from various studies, and detailed experimental protocols.

Mechanism of Action

QNZ exerts its biological effects through several key mechanisms:

• Inhibition of NF-κB Signaling: **QNZ** potently inhibits NF-κB activation with an IC50 of 11 nM in Jurkat T cells.[3] It does not directly target key proteins in the NF-κB cascade. Instead, its inhibitory effect is linked to its ability to block store-operated calcium entry (SOCE), a process required for the activation of the IκB kinase (IKK) complex, which is a critical upstream step for NF-κB activation.[1][2]

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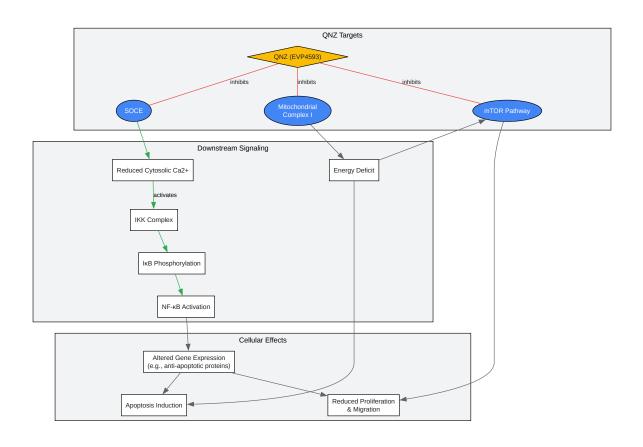




- Blockade of Store-Operated Calcium Entry (SOCE): **QNZ** is an effective blocker of SOCE, reversibly inhibiting SOC channels at nanomolar concentrations.[1][2] It has been shown to affect heteromeric channels containing the TRPC1 subunit.[2][4] This inhibition of calcium influx is a key contributor to its effects on NF-κB signaling and other calcium-dependent cellular processes.[1][2]
- Inhibition of Mitochondrial Complex I: Studies have identified mitochondrial complex I as a specific, high-affinity target of QNZ.[4][6] QNZ inhibits mitochondrial complex I-dependent respiration at nanomolar concentrations, which can lead to downstream effects on cellular energy metabolism and may contribute to its pro-apoptotic and anti-proliferative activities.[4]
 [6]
- Modulation of mTOR Signaling: QNZ has been shown to inhibit the mTOR signaling pathway, which can induce autophagy and suppress protein synthesis.[1][2]

These interconnected mechanisms allow **QNZ** to influence a wide range of cellular outcomes, including inducing apoptosis, reducing cell viability and migration, and suppressing the expression of anti-apoptotic proteins.[1]





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Caption: Multifaceted mechanism of action for QNZ (EVP4593).

Data Presentation Compound Profile



| Parameter | Value | Reference |
|-------------------------|---|-----------|
| Synonyms | QNZ, EVP4593 | [1][2] |
| Chemical Name | 4-N-[2-(4- phenoxyphenyl)ethyl]quinazoli ne-4,6-diamine | [1][2] |
| Molecular Weight | 356.42 g/mol | [3] |
| IC50 (NF-кВ activation) | 11 nM (in Jurkat T cells) | [3] |
| IC50 (TNF-α production) | 7 nM (in Jurkat T cells) | [3] |

Effective Concentrations in Cell Culture



| Cell Line | Assay Type | Concentrati on | Incubation Time | Observed Effect | Reference |
|-------------------------------|-------------------------------|-------------------|--------------------|--|-----------|
| Jurkat | NF-ĸB Activation | 11 nM (IC50) | 6 hours | Inhibition of NF-ĸB | [3] |
| Jurkat | SOC Inhibition | 3 μΜ | N/A | Inhibition of store-operated calcium channels | [3] |
| HD-specific neurons | SOCE Inhibition | 100 nM | N/A | Reduced pathologically enhanced SOCE | [1] |
| HD neuroblastom a cells | SOCE Inhibition | 300 nM | N/A | Reversible blockade of SOC channels | [2] |
| HepG2 | Antitumor Effect | 10 μΜ | N/A | Inhibition of NF-ĸB signaling | [1] |
| Huh7, SNU- 387 | Antitumor Effect | 5 μΜ | N/A | Inhibition of NF-ĸB signaling | [1] |
| HNSCC cell lines | Antitumor Effect | 1-10 μΜ | N/A | Inhibition of NF-ĸB signaling | [1] |
| DLD1, MCF7, U87 | Cell Viability | Increasing conc. | N/A | Selective toxicity under glucose starvation | [6] |
| Mesenchymal Stem Cells | Osteogenic Differentiation | 10 μΜ | 48 hours | Inhibited fibroblast | [7] |



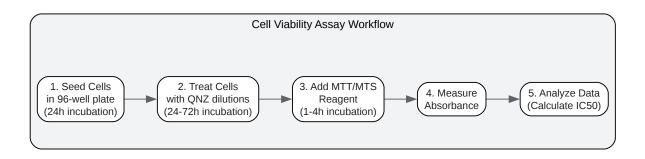
proliferation and migration

Experimental Protocols Preparation of QNZ Stock Solution

- Reconstitution: QNZ is typically supplied as a solid. To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the compound in a suitable solvent such as dimethyl sulfoxide (DMSO).
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
- Working Dilution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration using pre-warmed cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solventinduced cytotoxicity. Perform a vehicle control (medium with the same final concentration of DMSO) in all experiments.

Protocol: Cell Viability Assay (MTT/MTS)

This protocol determines the effect of **QNZ** on cell proliferation and cytotoxicity.



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Caption: General workflow for a cell viability experiment.

Materials:

- Cells of interest
- 96-well cell culture plates
- Complete cell culture medium
- QNZ (EVP4593) stock solution
- MTT or MTS reagent (e.g., CellTiter 96 AQueous One Solution)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) in 100 μL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment and recovery.[8]
- Compound Treatment: Prepare serial dilutions of QNZ in complete medium. Remove the old medium from the wells and add 100 μL of the medium containing the different concentrations of QNZ. Include wells with vehicle control (DMSO) and untreated cells.
- Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
- MTS/MTT Addition: Add 20 μ L of MTS reagent to each well and incubate for 1-4 hours at 37°C, or as per the manufacturer's instructions.[8]
- Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
- Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).[8]



Protocol: Western Blotting for Apoptosis Markers

This protocol is used to detect changes in the expression of key apoptosis-related proteins following **QNZ** treatment.[9]

Materials:

- Cells treated with QNZ
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE equipment and reagents
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate

Procedure:

- Cell Lysis: After treating cells with QNZ for the desired time, wash them with ice-cold PBS and lyse them using RIPA buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE: Denature 20-40 μg of protein per sample and separate the proteins by SDS-PAGE.[8]
- Electrotransfer: Transfer the separated proteins to a PVDF membrane.[8]



- Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[8][9]
- Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosisrelated proteins (e.g., cleaved caspase-3, cleaved PARP) overnight at 4°C.[9] Following washes with TBST, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8][9]
- Detection: Detect the protein bands using an ECL substrate and visualize the results with an imaging system.[9]
- Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[9]

Protocol: NF-kB Reporter Assay

This protocol measures the effect of **QNZ** on the transcriptional activity of NF-kB.

Materials:

- Jurkat T cells (or other suitable cell line) transfected with an NF-κB luciferase reporter construct
- 96-well plates
- · QNZ stock solution
- Phorbol 12-myristate 13-acetate (PMA) and Phytohemagglutinin (PHA) for stimulation
- Cell lysis buffer and luciferase substrate

Procedure:

- Cell Plating: Plate the transfected cells in 96-well plates (e.g., 2x10⁵ cells/well).
- Pre-treatment: Add the desired concentrations of QNZ (dissolved in DMSO) to the wells.
 Incubate at 37°C for 1 hour.[3]

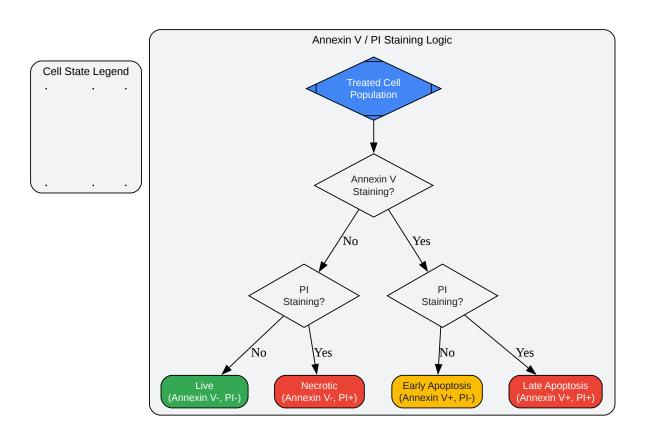
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- Stimulation: To induce NF-κB activation, add stimulants such as PMA (10 ng/mL) and PHA (100 μg/mL) to each well.[3]
- Incubation: Incubate the cells for an additional 6 hours at 37°C.[3]
- Lysis and Measurement: Remove the culture media and add cell lysis buffer containing the luciferase substrate to each well.[3] Measure the luminescence using a microplate reader.
- Analysis: Normalize the luciferase activity to a control reporter (if used) and compare the
 activity in QNZ-treated cells to the stimulated vehicle control.





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Caption: Logic for cell state differentiation by Annexin V/PI staining.

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